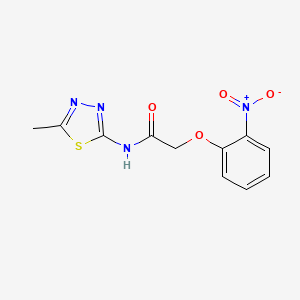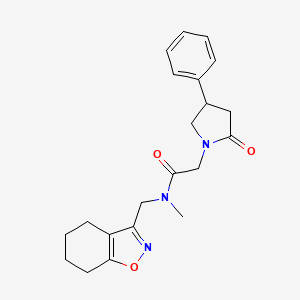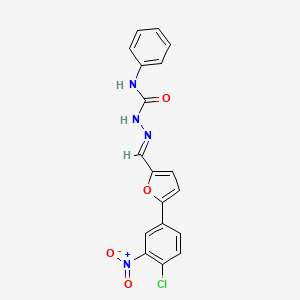
4-(acetylamino)-N-ethyl-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetylamino)-N-ethyl-N-(2-methylphenyl)benzamide is a compound that has been studied in various contexts, including its potential as a histone deacetylase inhibitor, which has implications in cancer research and treatment. It's part of a broader class of benzamide derivatives that have been explored for their biological activities.
Synthesis Analysis
The synthesis of similar benzamide derivatives involves complex organic reactions. Zhou et al. (2008) describe the synthesis of a related compound, highlighting the intricate steps involved in creating such molecules, including selective inhibition of specific histone deacetylases (Zhou et al., 2008).
Molecular Structure Analysis
Studies like those by Demir et al. (2015) provide insights into the molecular structure of benzamide derivatives. They use techniques like X-ray diffraction and density functional theory (DFT) calculations to analyze the molecular geometry, electronic properties, and thermodynamic properties of similar compounds (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of benzamide derivatives are complex. For instance, compounds in this class have been shown to exhibit histone deacetylase inhibition, as found by Kraker et al. (2003), which is a significant property in the context of cancer treatment (Kraker et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications of these compounds. The research by Geetha et al. (2019) on a related compound provides insights into such physical properties through X-ray diffraction studies and other analytical techniques (Geetha et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and chemical transformations, are essential for understanding the potential applications of benzamide derivatives. Studies like those by Mostafa et al. (2023) explore these aspects through various chemical reactions and computational studies (Mostafa et al., 2023).
科学的研究の応用
HDAC Inhibition and Cancer Therapy
One significant area of research involving compounds structurally related to 4-(acetylamino)-N-ethyl-N-(2-methylphenyl)benzamide focuses on the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have emerged as promising anticancer agents due to their ability to induce cancer cell cycle arrest, differentiation, and apoptosis. For instance, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been identified as orally active, isotype-selective HDAC inhibitors showing significant antitumor activity in vivo and are currently under clinical trials (Zhou et al., 2008). Additionally, CI-994, a derivative with a similar functional group arrangement, has been shown to cause histone hyperacetylation in HCT-8 colon carcinoma cells, indicating its mechanism of action as an HDAC inhibitor and its potential as an antitumor agent (Kraker et al., 2003).
Synthesis and Drug Development
Another area of exploration is the development of novel synthetic routes and drug candidates. For example, a study on the synthesis of α-ketoamide derivatives using OxymaPure/DIC method resulted in compounds with potential pharmaceutical applications, demonstrating the versatility of this compound derivatives in drug synthesis (El‐Faham et al., 2013).
Antitumor Activity and Mechanism Studies
Research into the antitumor activity of related compounds, such as CI-994, provides insights into their mechanisms of action. CI-994 has demonstrated a broad spectrum of activity against various tumor types in vivo, which supports the investigation of similar compounds for potential anticancer therapies (LoRusso et al., 2004).
Environmental and Structural Studies
Moreover, the environmental degradation pathways and structural analyses of acetaminophen by-products have been studied, which can inform environmental safety and drug stability considerations for related compounds (Le et al., 2017). Detailed structural and theoretical studies of similar compounds can provide valuable insights into their chemical properties and potential interactions with biological targets (Demir et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-acetamido-N-ethyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-20(17-8-6-5-7-13(17)2)18(22)15-9-11-16(12-10-15)19-14(3)21/h5-12H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGILRDKJFUZRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)
![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)


![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)
![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)
![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)